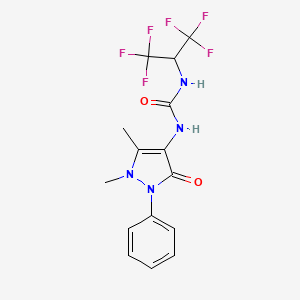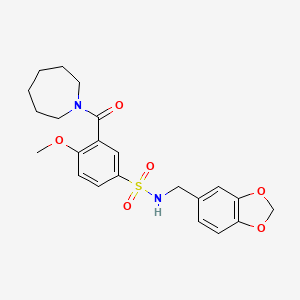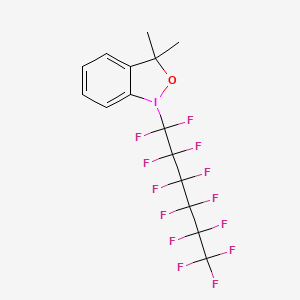![molecular formula C38H38FeO4 B12469612 1,1'-Bis[1-hydroxy-3-(1-hydroxycyclopentyl)-1-phenylprop-2-yn-1-yl]ferrocene](/img/structure/B12469612.png)
1,1'-Bis[1-hydroxy-3-(1-hydroxycyclopentyl)-1-phenylprop-2-yn-1-yl]ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON is a complex organometallic compound It features a central iron atom coordinated to two cyclopentadienyl ligands, each substituted with a hydroxycyclopentyl and a phenylpropynyl group
Preparation Methods
The synthesis of BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON typically involves the following steps:
Formation of Cyclopentadienyl Ligands: The cyclopentadienyl ligands are synthesized through a series of reactions starting from cyclopentadiene. The hydroxycyclopentyl and phenylpropynyl groups are introduced via substitution reactions.
Coordination to Iron: The prepared ligands are then coordinated to an iron center. This step often involves the use of iron salts such as iron(II) chloride or iron(III) chloride under reducing conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The hydroxy and phenylpropynyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Materials Science: It is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving iron metabolism.
Biological Studies: The compound is used in studies related to its interaction with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism by which BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON exerts its effects involves its ability to coordinate to various substrates and facilitate chemical transformations. The iron center plays a crucial role in these processes, acting as a catalytic site for reactions. The hydroxy and phenylpropynyl groups also contribute to the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON can be compared with other similar organometallic compounds, such as:
Ferrocene: A well-known organometallic compound with two cyclopentadienyl ligands coordinated to an iron center. Unlike BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON, ferrocene lacks the additional hydroxy and phenylpropynyl groups.
Ruthenocene: Similar to ferrocene but with a ruthenium center instead of iron. It also lacks the specific substituents present in BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON.
Cobaltocene: Another analogous compound with cobalt as the central metal. It shares structural similarities but differs in its electronic properties and reactivity.
These comparisons highlight the unique structural features and reactivity of BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C38H38FeO4 |
|---|---|
Molecular Weight |
614.5 g/mol |
IUPAC Name |
1-(3-cyclopenta-1,3-dien-1-yl-3-hydroxy-3-phenylprop-1-ynyl)cyclopentan-1-ol;iron(2+) |
InChI |
InChI=1S/2C19H19O2.Fe/c2*20-18(12-6-7-13-18)14-15-19(21,17-10-4-5-11-17)16-8-2-1-3-9-16;/h2*1-5,8-11,20-21H,6-7,12-13H2;/q2*-1;+2 |
InChI Key |
XUFYROTVZUFLAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#CC(C2=CC=C[CH-]2)(C3=CC=CC=C3)O)O.C1CCC(C1)(C#CC(C2=CC=C[CH-]2)(C3=CC=CC=C3)O)O.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate](/img/structure/B12469540.png)

![6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine](/img/structure/B12469550.png)
![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12469556.png)
![3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12469558.png)
![2-[(2E)-1,3-bis(4-nitrophenyl)triaz-2-en-1-yl]acetamide](/img/structure/B12469561.png)
![4-Chloro-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B12469565.png)

![[({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12469584.png)
![N-[1H-indol-3-yl(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-methoxyaniline](/img/structure/B12469593.png)
![Ethyl 2-(acetylamino)-2-[4-[1-(ethoxycarbonyl)-2,2,2-trifluoro-1-hydroxyethyl]-2-methylanilino]-3,3,3-trifluoropropanoate](/img/structure/B12469597.png)

![2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B12469602.png)
![1-oxo-1-phenylpropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469610.png)
